molecular formula C18H13BrN2O2 B6025769 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Katalognummer: B6025769
Molekulargewicht: 369.2 g/mol
InChI-Schlüssel: GRPDLCLYDVZRRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one (CAS 1005455-31-1) is a chemical compound with the molecular formula C 18 H 13 BrN 2 O 2 and a molecular weight of 369.2 g/mol [ citation 1 ]. This pyridazin-3(2H)-one derivative is offered for research purposes as part of investigations into the versatile biological activities of this privileged scaffold. The pyridazin-3(2H)-one core is a recognized structure in medicinal chemistry, with derivatives demonstrating significant potential in tackling critical health challenges, particularly in the fields of cardiovascular diseases and oncology [ citation 2 ]. Researchers are highly interested in this scaffold due to its ability to interact with multiple biological targets, including various enzymes and receptors [ citation 2 ]. Compounds based on this structure have been studied as vasodilators , acting on targets like the renin-angiotensin-aldosterone system and phosphodiesterases (PDE) to manage hypertension and other coronary vascular diseases [ citation 2 ]. Simultaneously, other pyridazinone derivatives have shown promise as targeted anticancer agents , functioning through the inhibition of key molecular targets such as PARP, DHFR, B-RAF, BTK, and Tubulin polymerization [ citation 2 ]. The association between hypertension and cancer incidence, known as reverse cardio-oncology, makes the pyridazinone scaffold an attractive starting point for discovering compounds with dual activity or for drug repurposing strategies [ citation 2 ]. Additionally, pyridazinone derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrated to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of inflammatory cytokines like IL-6 in monocytic cells [ citation 3 ]. This broad spectrum of potential research applications makes this compound a valuable compound for further pharmacological exploration and lead optimization studies. Intended Use : This product is provided exclusively for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

6-(4-bromophenyl)-2-phenacylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPDLCLYDVZRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedel-Crafts Acylation of 4-Bromobenzene

The synthesis begins with the preparation of β-(4-bromobenzoyl)propionic acid (IIIa-i, R = 4-Br) via Friedel-Crafts acylation. Two distinct methods are employed, differing in stoichiometry and reaction conditions:

Method A :

  • Reagents : 4-Bromobenzene (2.25 moles), succinic anhydride (0.34 moles), anhydrous AlCl₃ (6.75 moles).

  • Procedure : The reaction mixture is refluxed for 1 hour in a 1 L round-bottom flask, followed by quenching with ice-HCl. Steam distillation removes unreacted aromatic compounds, and the crude product is purified via Na₂CO₃ solubilization and HCl reprecipitation.

  • Yield : 65–70% after recrystallization from ethanol.

Method B :

  • Reagents : 4-Bromobenzene (0.8 moles), succinic anhydride (0.4 moles), AlCl₃ (0.71 moles).

  • Procedure : Conducted at 10°C with gradual AlCl₃ addition, followed by stirring at 35°C for 1 hour. Work-up mirrors Method A but optimizes yields for electron-deficient aromatics.

  • Yield : 72–75%.

Table 1: Comparative Analysis of β-(4-Bromobenzoyl)Propionic Acid Synthesis

ParameterMethod AMethod B
TemperatureReflux (110°C)35°C
AlCl₃ (moles)6.750.71
Typical Yield (%)65–7072–75
Purity (MP, °C)142–144143–145

The IR spectrum of the product exhibits a carbonyl stretch at 1,690 cm⁻¹ (C=O of ketone) and a broad O-H stretch at 3,100 cm⁻¹ (carboxylic acid). Acid hydrolysis during work-up, as described in patent methodologies, ensures complete conversion of intermediates.

Cyclization to 6-(4-Bromophenyl)-4,5-Dihydropyridazin-3(2H)-One

Hydrazine-Mediated Cyclization

The β-(4-bromobenzoyl)propionic acid (0.1 moles) is refluxed with hydrazine hydrate (0.21 moles) in ethanol (100 mL) for 3 hours, facilitating cyclization to 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (IVa-i).

Key Observations :

  • Reaction Monitoring : TLC (hexane:ethyl acetate, 6:4) confirms completion.

  • Purification : Vacuum distillation removes ethanol, followed by recrystallization from methanol.

  • Yield : 80–85% with a melting point of 189–191°C.

Spectral Characterization of Cyclized Product

  • IR (KBr) : 1,670 cm⁻¹ (C=O of pyridazinone), 3,200 cm⁻¹ (N-H stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.61–2.84 (m, 4H, CH₂ of dihydropyridazine), 7.28–7.71 (m, 4H, aromatic H).

N-Alkylation with Phenacyl Bromide

Sodium Hydride-Mediated Alkylation

The pyridazinone intermediate (0.05 moles) is treated with sodium hydride (0.08 moles) in toluene, followed by dropwise addition of phenacyl bromide (0.05 moles). The reaction proceeds at room temperature under inert conditions.

Optimization Insights :

  • Solvent Choice : Toluene minimizes side reactions compared to polar solvents.

  • Reaction Time : 4–6 hours, monitored by TLC.

  • Work-Up : Toluene is removed under vacuum, and the crude product is recrystallized from chloroform-methanol (9:1).

Table 2: N-Alkylation Reaction Parameters

ParameterValue
Temperature25°C
SolventToluene
BaseNaH (60% dispersion)
Yield (%)75–80
MP (°C)153–155

Structural Confirmation of Final Product

The title compound, 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, is characterized by:

  • IR (KBr) : 1,680 cm⁻¹ (C=O of acetophenone), 1,665 cm⁻¹ (pyridazinone C=O).

  • ¹H NMR (DMSO-d₆) : δ 4.65 (s, 2H, CH₂CO), 7.08–7.94 (m, 9H, aromatic H), 2.61–2.84 (m, 4H, dihydropyridazine CH₂).

  • Mass Spec (ESI+) : m/z 427 [M+H]⁺ (calculated for C₂₀H₁₇BrN₂O₂: 426.05).

Critical Analysis of Synthetic Challenges and Solutions

Regioselectivity in Friedel-Crafts Acylation

The electron-withdrawing bromo group on the benzene ring directs acylation to the para position, minimizing ortho byproducts. Method B’s lower temperature enhances selectivity for 4-bromobenzene derivatives.

Byproduct Formation During N-Alkylation

Competitive O-alkylation is suppressed by using a non-polar solvent (toluene) and stoichiometric NaH, which deprotonates the pyridazinone nitrogen preferentially. Patent methodologies emphasize similar strategies for avoiding N-oxide formation in related heterocycles.

Purification Techniques

Recrystallization from chloroform-methanol ensures removal of unreacted phenacyl bromide and sodium salts. The final product’s purity (>98%) is validated by HPLC (C18 column, acetonitrile:water 70:30) .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Pyridazinone derivatives, including 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. Research indicates that certain derivatives exhibit selective COX-2 inhibition, making them potential candidates for anti-inflammatory medications without the gastrointestinal side effects associated with non-selective NSAIDs .

Analgesic Effects

In vitro studies have shown that compounds within this class can provide analgesic effects comparable to established pain relievers like indomethacin. For instance, derivatives exhibiting high selectivity for COX-2 demonstrated significant pain relief in animal models, suggesting a promising avenue for developing new analgesics .

Anticancer Activity

Recent investigations suggest that pyridazinone derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: COX Inhibition

A study synthesized several pyridazinone derivatives and evaluated their COX inhibitory activities. Among these, this compound exhibited significant selectivity towards COX-2 with an IC50 value indicating potent activity compared to traditional NSAIDs . The findings support its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Research

In a separate investigation focused on cancer cell lines, the compound demonstrated cytotoxicity against various cancer types. The study employed molecular docking techniques to assess binding affinities to target proteins involved in cancer progression, revealing promising results that warrant further exploration in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatorySelective COX-2 inhibition
AnalgesicPain relief comparable to indomethacin
AnticancerInduction of apoptosis; inhibition of tumor growth

Wirkmechanismus

The mechanism of action of 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives share a common heterocyclic core but differ in substituents, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Key Properties/Activities Reference
6-(4-Bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one 6-(4-Bromophenyl), 2-(2-oxo-2-phenylethyl) C₁₈H₁₄BrN₂O₂ Not explicitly reported; structural similarity suggests potential FPR modulation .
2-[2-(4-Bromophenyl)-2-oxo-ethyl]-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one (18b) 4-(3-Methoxybenzyl), 6-methyl, 2-(2-(4-bromophenyl)-2-oxoethyl) C₂₁H₁₉BrN₂O₃ Agonist for FPR2; activates calcium mobilization and chemotaxis in human neutrophils. IR: 1715 cm⁻¹ (C=O stretch).
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 5-(3-Methoxybenzyl), 3-methyl, N-(4-bromophenyl)acetamide side chain C₂₂H₂₁BrN₄O₃ Mixed FPR1/FPR2 ligand; induces chemotaxis and calcium signaling.
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 6-(4-Chlorophenyl), 2-(indolyl-oxoethyl) C₂₂H₁₈ClN₃O₂ Higher molecular weight (391.85 g/mol) and logP (3.18) compared to bromophenyl analogue.
6-(Furan-2-yl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one 6-(Furan-2-yl), 2-(thiomorpholinylmethyl) C₁₃H₁₅N₃O₂S Lower molecular weight (277.34 g/mol); lacks aromatic substitution at position 4.

Physicochemical and Pharmacokinetic Comparisons

  • Polarity and Solubility : The bromophenyl and chlorophenyl derivatives (e.g., compounds from and ) exhibit reduced solubility compared to furan-substituted analogues due to their hydrophobic aryl groups.
  • Bioactivity: Compounds with 4-bromophenyl substituents (e.g., 18b and the N-(4-bromophenyl)acetamide derivative ) show pronounced activity in FPR-related pathways, suggesting that bromine enhances receptor binding affinity. In contrast, chlorophenyl analogues (e.g., ) may prioritize different targets due to altered electronic effects.
  • Synthetic Accessibility: The target compound shares synthetic pathways with other pyridazinones, such as nucleophilic substitution at position 2 using halides (e.g., bromoacetophenone) under basic conditions (K₂CO₃/acetone) . Yields for bromophenyl derivatives range from 58% to 95% , comparable to chlorophenyl analogues (e.g., 3a-3h in ).

Key Research Findings

  • Structural-Activity Relationships (SAR) :
    • Position 6 : Bromine or chlorine at position 6 increases lipophilicity and receptor binding compared to smaller substituents (e.g., methyl or furan) .
    • Position 2 : Phenacyl (2-oxo-2-phenylethyl) groups enhance metabolic stability but may reduce solubility .
  • Spectroscopic Data: The target compound’s IR spectrum would likely show a C=O stretch near 1640–1715 cm⁻¹, consistent with pyridazinone and ketone functionalities . ^1H NMR signals for the phenacyl group (e.g., δ 5.52 ppm for NCH₂CO in 18b ) distinguish it from acetamide or thiomorpholinyl analogues.

Biologische Aktivität

6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article provides a comprehensive overview of the compound's biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H13BrN2O2C_{18}H_{13}BrN_2O_2 and a molecular weight of 368.24 g/mol. Its structure features a bromophenyl group and a phenacyl moiety, which are critical for its biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colorectal DLD-1 cells. The compound showed an effective concentration (EC50) of approximately 270 nM, indicating its potency in inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of this compound:

  • Mechanism of Action : The compound was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. This inhibition may contribute to improved cognitive function in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at various positions on the core structure can significantly influence potency and selectivity.

PositionSubstituentEffect on Activity
4BromineEnhances cytotoxicity
2PhenacylIncreases AChE inhibition
3Pyridazine ringEssential for binding affinity

Case Studies

  • Anticancer Efficacy : A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups, supporting its potential as an anticancer agent .
  • Neuroprotective Study : In a murine model of Alzheimer's disease, administration of this compound led to improved cognitive performance and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disease management .

Q & A

Q. What are the common synthetic routes for 6-(4-bromophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one?

A standard approach involves condensation reactions between pyridazinone precursors and functionalized ketones or aldehydes. For example, reacting 6-(4-bromophenyl)pyridazin-3(2H)-one with phenylacetaldehyde in the presence of a base (e.g., sodium ethoxide) via nucleophilic addition-elimination . Multi-step syntheses may require refluxing in polar aprotic solvents (e.g., ethanol or DMF) and purification via recrystallization or chromatography .

Key Steps :

  • Precursor activation using bases (e.g., NaOEt).
  • Solvent selection (e.g., ethanol for reflux).
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons, bromophenyl groups, and carbonyl environments .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-Br) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C18_{18}H14_{14}BrN2_2O2_2) and isotopic patterns for bromine .

Q. What preliminary biological activities are associated with pyridazinone derivatives?

Pyridazinones are reported to inhibit phosphodiesterase enzymes (PDEs), modulate cyclic nucleotides, and exhibit anti-inflammatory or anticancer properties . Initial screening should include:

  • In vitro PDE inhibition assays (e.g., colorimetric cAMP/cGMP hydrolysis).
  • Cytotoxicity profiling (e.g., MTT assays on cancer cell lines).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

  • Temperature Control : Higher temperatures (70–80°C) for faster kinetics but risk side reactions.
  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for regioselectivity .
  • Solvent Polarity : DMF enhances solubility of aromatic intermediates; ethanol minimizes byproducts .

Example : Replacing NaOEt with K2_2CO3_3 in DMF increased yield by 15% in analogous pyridazinone syntheses .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

  • 4-Bromophenyl Group : Enhances lipophilicity and target binding (e.g., PDE4 hydrophobic pockets) .
  • 2-Oxo-2-Phenylethyl Chain : May stabilize hydrogen bonding with catalytic residues .
  • Substitution Patterns : Fluorine or methoxy groups at specific positions improve metabolic stability .

Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling for aryl variations.
  • Compare IC50_{50} values in enzyme inhibition assays.

Q. How can conflicting bioactivity data (e.g., PDE inhibition vs. cytotoxicity) be resolved?

Contradictions arise from assay conditions or off-target effects. Resolve via:

  • Orthogonal Assays : Confirm PDE inhibition using radioactive 3^{3}H-cAMP hydrolysis alongside cytotoxicity screens .
  • Dose-Response Curves : Identify selective vs. non-selective effects.
  • Computational Docking : Predict binding affinities to PDE isoforms vs. unrelated targets (e.g., kinases) .

Data Analysis and Experimental Design

Q. What analytical strategies validate structural integrity when spectroscopic data conflicts?

Combine multiple techniques:

  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., confirm keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
  • Elemental Analysis : Verify Br and N content quantitatively.

Case Study : Discrepancies in 13^13C NMR carbonyl peaks were resolved via X-ray, confirming the keto form dominates .

Q. How to design a mechanistic study for its PDE inhibition activity?

  • Kinetic Analysis : Measure VmaxV_{max} and KmK_m with/without inhibitor.
  • Mutagenesis Studies : Modify PDE4 catalytic residues (e.g., His234^234) to test binding dependencies.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Tables of Key Data

Q. Table 1. Common Spectroscopic Signatures

TechniqueKey Peaks/DataFunctional Group Confirmed
1^1H NMRδ 7.2–8.1 (m, aromatic H)Bromophenyl, pyridazinone ring
IR1705 cm1^{-1} (C=O)2-Oxoethyl group
HRMS (ESI+)[M+H]+^+: Calc. 401.02, Found: 401.03Molecular formula confirmation

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventDMF+20% vs. ethanol
CatalystPd(PPh3_3)4_485% yield (Suzuki coupling)
Temperature80°CFaster kinetics, 5% side products

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.